

# CAS number and chemical properties of 2-(3-Nitrophenyl)-1,3,4-oxadiazole

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## Compound of Interest

Compound Name: 2-(3-Nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B079540

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## An In-depth Technical Guide to 2-(3-Nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(3-Nitrophenyl)-1,3,4-oxadiazole** is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3-nitrophenyl substituent is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available information on the chemical properties, synthesis, and potential biological activities of **2-(3-Nitrophenyl)-1,3,4-oxadiazole** and its closely related analogues.

### Chemical Properties

The fundamental chemical properties of **2-(3-Nitrophenyl)-1,3,4-oxadiazole** are summarized below. While specific experimental data for some properties of the title compound are not readily available in the public domain, data for closely related compounds and general characteristics of the 1,3,4-oxadiazole class provide valuable insights.

Table 1: Chemical and Physical Properties of **2-(3-Nitrophenyl)-1,3,4-oxadiazole**

Property	Value	Source
CAS Number	5565-72-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	191.14 g/mol	[1]
Melting Point	Data not available for the specific compound. A related compound, 2-methyl-5-(m-nitrophenyl)-1,3,4-oxadiazole, has a melting point of 155-157°C.	
Boiling Point	Data not available. Generally, oxadiazole derivatives are thermally stable.	
Solubility	Data not available. Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility in water, with increased solubility in organic solvents like DMSO, MeOH, and CHCl <sub>3</sub> .	[2]

## Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of 1,2-diacylhydrazines or related intermediates. Several synthetic routes have been reported for analogous compounds, which can be adapted for the preparation of **2-(3-Nitrophenyl)-1,3,4-oxadiazole**.

## Experimental Protocols

Method 1: Cyclization of 1-(3-Nitrobenzoyl)-2-acylhydrazine

This is a common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

- Step 1: Synthesis of 3-Nitrobenzohydrazide: 3-Nitrobenzoic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ). The resulting ester is then reacted with hydrazine hydrate to yield 3-nitrobenzohydrazide.
- Step 2: Acylation of 3-Nitrobenzohydrazide: The 3-nitrobenzohydrazide is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the corresponding 1-(3-nitrobenzoyl)-2-acylhydrazine.
- Step 3: Cyclodehydration: The 1,2-diacylhydrazine intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ), thionyl chloride ( $\text{SOCl}_2$ ), or polyphosphoric acid (PPA). The reaction mixture is typically heated under reflux, and the product is isolated by pouring the mixture onto crushed ice, followed by filtration and recrystallization.<sup>[3]</sup>

#### Method 2: From 3-Nitrobenzoic Acid and a Hydrazide

A one-pot synthesis can also be employed.

- Procedure: A mixture of 3-nitrobenzoic acid and a suitable hydrazide (e.g., formic hydrazide to yield the unsubstituted 1,3,4-oxadiazole ring at the 5-position) is heated in the presence of a dehydrating agent like phosphorus oxychloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

## Characterization

The synthesized **2-(3-Nitrophenyl)-1,3,4-oxadiazole** can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Expected characteristic peaks would include those for the C=N stretching of the oxadiazole ring (around  $1615\text{ cm}^{-1}$ ), C-O-C stretching (around  $1158\text{ cm}^{-1}$ ), and the symmetric and asymmetric stretching of the nitro group (around  $1519\text{ cm}^{-1}$  and  $1342\text{ cm}^{-1}$  respectively).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The aromatic protons of the 3-nitrophenyl ring would appear in the downfield region (typically  $\delta$  7.5-9.0 ppm). The proton on the oxadiazole ring (if unsubstituted at the

5-position) would likely appear as a singlet further downfield.

- $^{13}\text{C}$  NMR: Characteristic signals for the carbon atoms of the oxadiazole ring are expected in the range of  $\delta$  150-165 ppm. The carbons of the nitrophenyl ring will also show distinct signals.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound ( $m/z$  191.14) would confirm its identity.

## Potential Biological Activities and Signaling Pathways

While specific biological data for **2-(3-Nitrophenyl)-1,3,4-oxadiazole** is limited, the broader class of nitrophenyl-substituted 1,3,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in the areas of antimicrobial and anticancer research.

### Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are known to possess a wide spectrum of antimicrobial activities. A study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol showed that these compounds exhibit significant antibacterial activity against both Gram-positive (*Bacillus subtilis*, *Staphylococcus aureus*) and Gram-negative (*Shigella sonnei*, *Escherichia coli*, *Pseudomonas aeruginosa*, *Salmonella typhi*) bacteria. The mechanism of action for oxadiazole-based antimicrobials is not fully elucidated but is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.

### Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

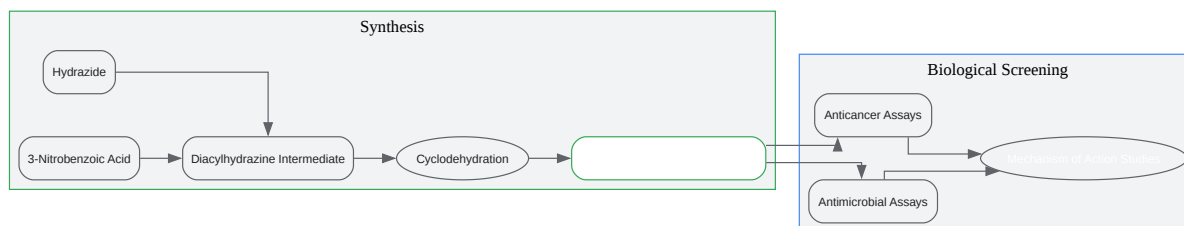
Potential Signaling Pathways and Molecular Targets:

- Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[4] The

inhibition of these enzymes can lead to the disruption of DNA synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.

- **Growth Factor Receptor Inhibition:** Some derivatives have shown inhibitory activity against growth factor receptors like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells and play a key role in tumor growth and progression.
- **Apoptosis Induction:** The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins.

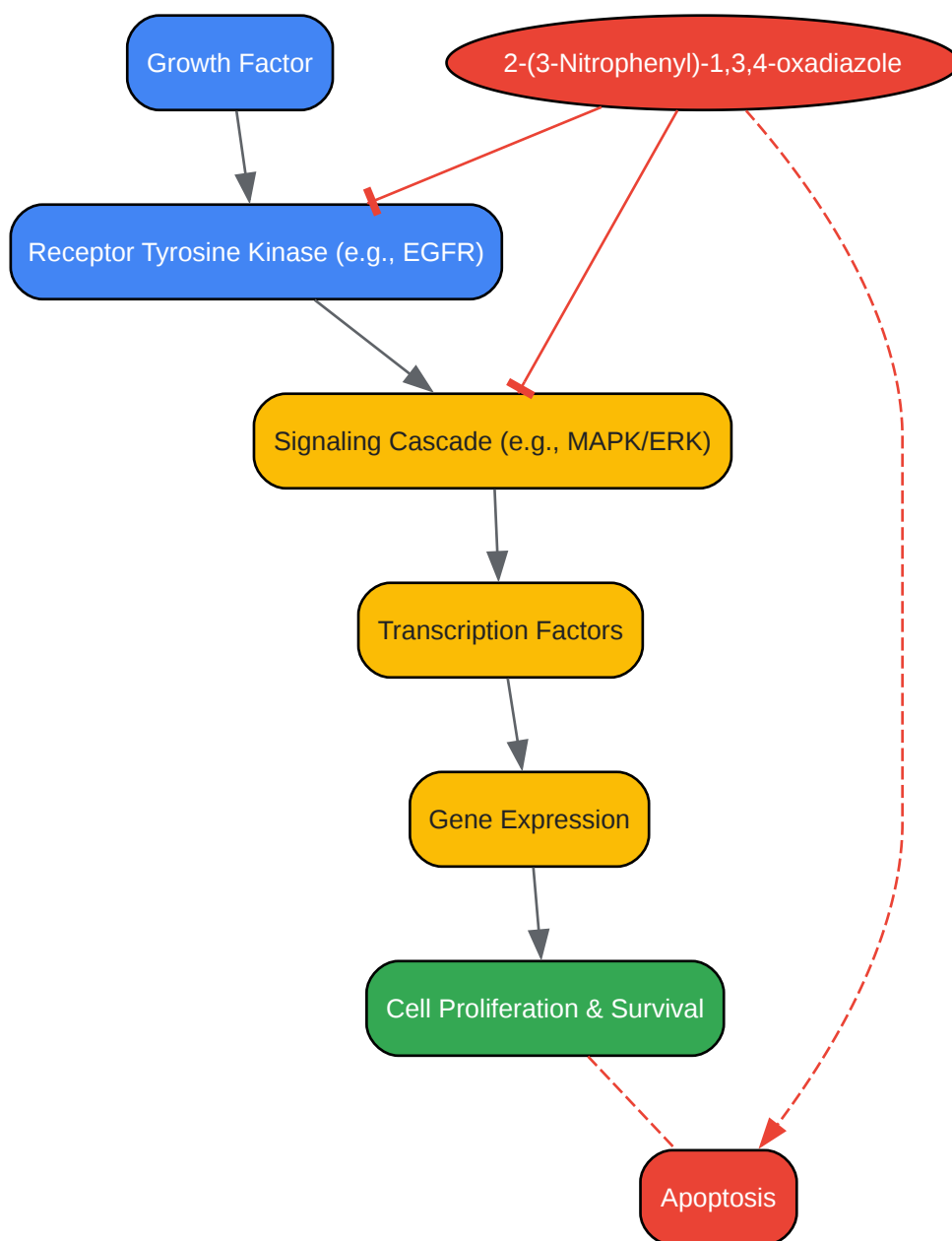
Below is a generalized diagram illustrating a potential workflow for the synthesis and screening of **2-(3-Nitrophenyl)-1,3,4-oxadiazole** derivatives for biological activity.



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Caption: Synthetic and screening workflow.

A potential signaling pathway that could be targeted by **2-(3-Nitrophenyl)-1,3,4-oxadiazole** derivatives in cancer cells is depicted below.



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Caption: Potential anticancer signaling pathway.

## Conclusion

**2-(3-Nitrophenyl)-1,3,4-oxadiazole** represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited in publicly accessible literature, the well-documented biological activities of the broader 1,3,4-oxadiazole class, particularly those bearing nitrophenyl substituents, provide a strong

rationale for its further investigation. Future research should focus on the targeted synthesis and thorough in vitro and in vivo evaluation of **2-(3-Nitrophenyl)-1,3,4-oxadiazole** and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of compounds.

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